molecular formula C6H3BrF3NO3S B129384 2-Bromo-3-pyridyl trifluoromethanesulfonate CAS No. 157373-97-2

2-Bromo-3-pyridyl trifluoromethanesulfonate

Cat. No. B129384
M. Wt: 306.06 g/mol
InChI Key: DWJIUNKBHIJMPC-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To a solution of 2-bromo-3-hydroxypyridine [CAS 6602-32-0, commercially available] (25.0 g, 144 mmol) in anhydrous pyridine (145 mL) at −10° C. (ice/NaCl) was drop wise added Tf2O (24.2 mL, 147 mmol) keeping the temperature below −5° C. (30 min). The cooling bath was removed and mixture was allowed to reach 23° C., stirred at 23° C. for 75 min, poured into sat. NaHCO3-sol., extracted with DCM, washed with brine, dried over Na2SO4. Removal of the solvent in vacuum left a brown oil, which was purified by vacuum distillation: bp 65° C. (0.82 mbar) (42 g colorless oil, with some solid); triturated with hexane, filtered the undesired solid off, washed with hexane, collected the mother liquor, evaporated the solvent to give the title compound as a colorless liquid (41.52 g, 94%). MS (TOF ESP) 306 [(M+H)+], 307.85 [(M+2+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[O:9](S(C(F)(F)F)(=O)=O)[S:10]([C:13]([F:16])([F:15])[F:14])(=O)=[O:11]>N1C=CC=CC=1>[Br:1][C:2]1[C:7]([O:8][S:10]([C:13]([F:16])([F:15])[F:14])(=[O:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1O
Step Two
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
24.2 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C. (30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to reach 23° C.
ADDITION
Type
ADDITION
Details
poured into sat. NaHCO3-sol
EXTRACTION
Type
EXTRACTION
Details
, extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a brown oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
triturated with hexane
FILTRATION
Type
FILTRATION
Details
filtered the undesired solid off,
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
collected the mother liquor
CUSTOM
Type
CUSTOM
Details
evaporated the solvent

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC1=NC=CC=C1OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.52 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.